molecular formula C18H17ClFN3OS B11059700 N'-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea

N'-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea

Cat. No.: B11059700
M. Wt: 377.9 g/mol
InChI Key: QJJHJDUEZMDHKJ-UHFFFAOYSA-N
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Description

N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Substitution Reactions: The 3-chloro-4-fluoroaniline is then reacted with the synthesized thiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the urea linkage.

    Final Assembly: The final compound is obtained by reacting the intermediate with 4-methylphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Chloro-4-fluorophenyl)-N-(4-methylphenyl)urea
  • N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)urea
  • N’-(4-Fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea

Uniqueness

N’-(3-Chloro-4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(4-methylphenyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its thiazole ring, combined with the chloro and fluoro substitutions, provides a distinctive profile that can be exploited for various applications.

This compound’s versatility and potential make it a valuable subject for ongoing research and development across multiple scientific disciplines.

Properties

Molecular Formula

C18H17ClFN3OS

Molecular Weight

377.9 g/mol

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1-(4-methylphenyl)urea

InChI

InChI=1S/C18H17ClFN3OS/c1-11-3-6-14(7-4-11)23(18-21-10-12(2)25-18)17(24)22-13-5-8-16(20)15(19)9-13/h3-9,12H,10H2,1-2H3,(H,22,24)

InChI Key

QJJHJDUEZMDHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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